
7-Hydroxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
7-Hydroxyquinoline-3-carbaldehyde is a heterocyclic compound with a characteristic double-ring structure. It consists of a benzene ring fused with a pyridine moiety, having the molecular formula C₉H₇N . Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in industrial and synthetic organic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to the construction and functionalization of quinolines .
One specific method, the Combes/Conrad–Limpach reaction , involves the condensation of a primary aryl amine with a 1,3-diketone or β-ketoaldehyde or 1,3-dialdehyde. This reaction yields an enamine intermediate, which is further heated in a strong acid and cyclodehydrated to afford quinoline .
Applications De Recherche Scientifique
Photophysical Properties
7-Hydroxyquinoline-3-carbaldehyde (7-HQC) has been extensively studied for its photophysical properties. Vetokhina et al. (2013) explored the prototropic equilibria of 7-HQC using NMR spectroscopy, UV-vis spectroscopic methods, and quantum chemical computations. They observed that 7-HQC exhibits complex proton-donating/accepting behaviors in different states, providing insights into its photophysical properties (Vetokhina et al., 2013).
Synthesis and Chemical Reactions
Recent advances in the chemistry of related compounds like 2-chloroquinoline-3-carbaldehyde and its analogs have been reviewed by Hamama et al. (2018). This research covers the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems, illustrating the synthetic versatility and applications of these compounds (Hamama et al., 2018).
Molecular Switch Applications
Lapinski et al. (2009) demonstrated the use of 7-HQC derivatives as molecular switches. They showed that photoinduced hydrogen atom transfer in these molecules can be used to switch between different molecular states, highlighting the potential application of 7-HQC in optoelectronic devices (Lapinski et al., 2009).
Fluorescent Chemosensors
Several studies have focused on the use of 7-HQC derivatives as fluorescent chemosensors. For instance, Jiang et al. (2011) synthesized a novel sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, exhibiting high selectivity for Al3+ ions (Jiang et al., 2011). Similarly, Fan et al. (2014) developed a fluorescent Al3+-sensor from 8-hydroxyquinoline-7-carbaldehyde, showing significant enhancement in fluorescence intensity in response to Al3+ in an acid medium (Fan et al., 2014).
Coordination with Rare-Earth Metal Ions
Albrecht et al. (2005) investigated the use of 8-hydroxyquinoline-2-carbaldehyde derivatives as ligands for the coordination of rare-earth(III) ions. Their research demonstrated the versatility of these compounds in forming complexes with different rare-earth ions, highlighting their potential in coordination chemistry (Albrecht et al., 2005).
Propriétés
IUPAC Name |
7-hydroxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-8-1-2-9(13)4-10(8)11-5-7/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDVNKZIDQIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573382 | |
| Record name | 7-Oxo-1,7-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363135-54-0 | |
| Record name | 7-Oxo-1,7-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

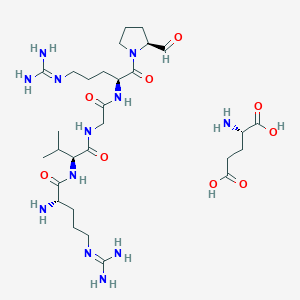
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

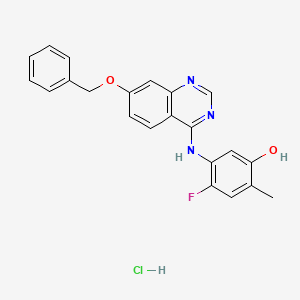
![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)
![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)
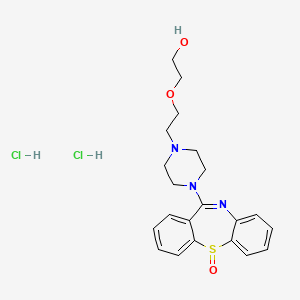
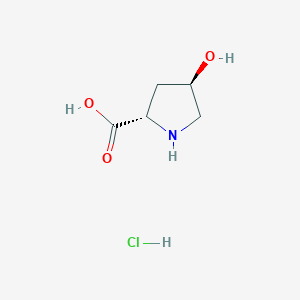
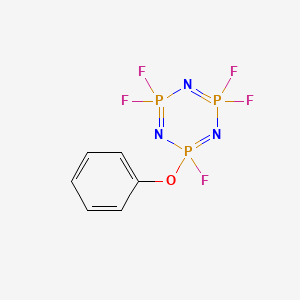
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

